6,6-Difluorobicyclo[3.1.0]hexan-3-amine

pKa amine basicity electron-withdrawing effect

6,6-Difluorobicyclo[3.1.0]hexan-3-amine (CAS 1393541-13-3) is a saturated bicyclic primary amine featuring a rigid bicyclo[3.1.0]hexane core with gem-difluoro substitution at the C6 bridgehead position and a primary amine at C3. The compound has molecular formula C6H9F2N, molecular weight 133.14 g/mol, and is commercially available as the free base with purity specifications typically ≥98% (HPLC, NMR verified).

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
CAS No. 1393541-13-3
Cat. No. B1459329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorobicyclo[3.1.0]hexan-3-amine
CAS1393541-13-3
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1C(CC2C1C2(F)F)N
InChIInChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2
InChIKeySZCZPSZRXWBDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Difluorobicyclo[3.1.0]hexan-3-amine (CAS 1393541-13-3): A Conformationally Restricted gem-Difluorinated Bicyclic Amine Scaffold for Medicinal Chemistry and Chemical Biology


6,6-Difluorobicyclo[3.1.0]hexan-3-amine (CAS 1393541-13-3) is a saturated bicyclic primary amine featuring a rigid bicyclo[3.1.0]hexane core with gem-difluoro substitution at the C6 bridgehead position and a primary amine at C3 . The compound has molecular formula C6H9F2N, molecular weight 133.14 g/mol, and is commercially available as the free base with purity specifications typically ≥98% (HPLC, NMR verified) . The hydrochloride salt form (CAS 1955524-13-6) offers enhanced aqueous solubility and handling stability for synthetic applications [1]. The compound's unique value proposition lies in the confluence of three structural features: (i) a conformationally locked bicyclo[3.1.0]hexane framework that restricts rotational degrees of freedom, (ii) a gem-difluoromethylene group at the cyclopropane bridgehead introducing strong electron-withdrawing effects (-I), and (iii) a free primary amine handle enabling modular derivatization.

Why 6,6-Difluorobicyclo[3.1.0]hexan-3-amine Cannot Be Interchanged with Non-Fluorinated Bicyclo[3.1.0]hexan-3-amine or Monocyclic Analogs in Lead Optimization


Substituting 6,6-difluorobicyclo[3.1.0]hexan-3-amine with the non-fluorinated bicyclo[3.1.0]hexan-3-amine (CAS 79531-79-6) or acyclic amine building blocks fundamentally alters three critical physicochemical parameters that govern molecular recognition, pharmacokinetics, and downstream synthetic utility. The gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I) that decreases the amine pKa by approximately 0.3–0.5 units relative to the non-fluorinated counterpart [1], directly impacting the protonation state and hydrogen-bonding capacity under physiological conditions. Simultaneously, fluorine substitution modifies lipophilicity in a conformation-dependent manner, with LogP changes of −0.54 to −0.55 units observed in related bicyclic systems [1], affecting membrane permeability and off-target promiscuity profiles. The conformational restriction imposed by the bicyclo[3.1.0]hexane scaffold, which approximates a puckered boat cyclohexane geometry, provides stereoelectronic preorganization that monocyclic cycloalkylamines cannot replicate [2]. These orthogonal effects preclude direct replacement without extensive re-optimization of downstream SAR.

Quantitative Differentiation Evidence for 6,6-Difluorobicyclo[3.1.0]hexan-3-amine: Head-to-Head Physicochemical Comparisons Against Structural Analogs


Amine Basicity Modulation: gem-Difluorination Decreases pKa by 0.3–0.5 Units Relative to Non-Fluorinated Bicyclic Amine

In a systematic study comparing gem-difluorinated bicyclic amines to their non-fluorinated counterparts, gem-difluorination at the bridgehead position decreased amine pKa values by 0.3–0.5 units [1]. While this specific study examined the 6,6-difluorobicyclo[3.2.0]heptane system, the observed pKa shift magnitude is consistent with the monotonic dependence of amine basicity on fluorination pattern observed across diverse saturated heterocyclic amine series [2]. For 6,6-difluorobicyclo[3.1.0]hexan-3-amine, this pKa reduction translates to a measurably lower fraction of protonated amine at physiological pH, altering hydrogen-bond donor capacity and potentially reducing P-glycoprotein recognition relative to bicyclo[3.1.0]hexan-3-amine.

pKa amine basicity electron-withdrawing effect protonation state

Lipophilicity Engineering: gem-Difluorination Decreases LogP by 0.54–0.55 Units in Bicyclic Amine Scaffolds

Experimental determination of LogP for gem-difluorinated bicyclic amines versus their non-fluorinated counterparts revealed a consistent LogP decrease of 0.54–0.55 units attributable to the gem-difluoro substitution [1]. The 6,6-difluorobicyclo[3.1.0]hexan-3-amine free base has a vendor-calculated LogP of 0.266 , positioning it in a favorable lipophilicity range for CNS drug candidates (typically LogP 1–3). This modest but significant reduction in lipophilicity relative to the non-fluorinated bicyclo[3.1.0]hexan-3-amine offers a tangible advantage in reducing non-specific plasma protein binding and mitigating CYP inhibition liabilities.

LogP lipophilicity membrane permeability physicochemical property

Conformational Preorganization: Bicyclo[3.1.0]hexane Scaffold Locks Geometry into Puckered Boat Conformation Unavailable to Monocyclic Amines

The bicyclo[3.1.0]hexane scaffold enforces a rigid puckered boat conformation that approximates the geometry of cyclohexane, with the cyclopropane ring fusion constraining torsional flexibility [1]. This conformational restriction contrasts sharply with monocyclic cycloalkylamines (e.g., cyclohexylamine, cyclopentylamine), which populate multiple low-energy conformers in solution. DFT calculations on related bicyclo[3.1.0]hexane derivatives predict strain energies of approximately 20 kcal/mol, sufficient to maintain conformational integrity under physiological temperatures and solvent conditions [1]. The gem-difluoro substitution at C6 further modulates the electronic environment of the cyclopropane ring without compromising the scaffold's conformational rigidity. For applications requiring defined spatial presentation of the amine vector—such as targeting G-protein coupled receptors, ion channels, or designing conformationally locked nucleoside analogs—this preorganization provides a structural basis for differentiation unavailable to flexible acyclic or monocyclic amine building blocks [2].

conformational restriction bicyclo[3.1.0]hexane scaffold rigidity stereoelectronic preorganization

Commercial Availability and Quality Specification: 98% Purity with Full Analytical Documentation Enables Reproducible SAR Studies

6,6-Difluorobicyclo[3.1.0]hexan-3-amine (CAS 1393541-13-3) is commercially available as the free base from multiple reputable vendors with standard purity specifications of 98% . Batch-specific quality control documentation includes NMR, HPLC, and optionally GC analytical reports, ensuring lot-to-lot consistency for reproducible structure-activity relationship studies . The hydrochloride salt (CAS 1955524-13-6) is also available with 97% purity specification, offering improved handling characteristics and aqueous solubility for biological assay preparation . For procurement comparison, the free base enables direct derivatization without salt exchange steps, while the HCl salt minimizes hygroscopicity and provides enhanced bench stability.

purity specification analytical QC HPLC NMR procurement specification

Validated Application Scenarios for 6,6-Difluorobicyclo[3.1.0]hexan-3-amine in Drug Discovery and Chemical Biology


CNS Drug Discovery: Conformationally Restricted Amine Scaffold for GPCR and Ion Channel Targeting

The rigid bicyclo[3.1.0]hexane framework with gem-difluoro substitution provides a preorganized amine vector suitable for targeting central nervous system (CNS) receptors where defined spatial presentation of the basic nitrogen is critical for receptor subtype selectivity. The moderate LogP of 0.266 falls within the favorable CNS drug space, while the pKa reduction of 0.3–0.5 units relative to non-fluorinated analogs [1] reduces the fraction of protonated amine at physiological pH, potentially improving passive diffusion across the blood-brain barrier. The scaffold's conformational locking reduces entropic penalties upon target engagement, a feature exploited in arylbicyclo[3.1.0]hexylamine patents targeting depression and anxiety disorders [2].

Structure-Activity Relationship Studies Requiring Systematic pKa and LogP Modulation Without Scaffold Alteration

For medicinal chemistry programs seeking to decouple scaffold geometry from amine basicity and lipophilicity, the 6,6-difluoro substitution offers a quantifiable tuning mechanism. The 0.3–0.5 unit pKa decrease and 0.54–0.55 unit LogP reduction provide predictable physicochemical property adjustments while maintaining identical scaffold topology. This enables systematic exploration of property-activity relationships without introducing confounding structural variables. The primary amine handle allows modular derivatization via amide coupling, reductive amination, or sulfonamide formation, facilitating parallel library synthesis.

Fluorinated Bioisostere Replacement for Cycloalkylamines in Lead Optimization Campaigns

The 6,6-difluorobicyclo[3.1.0]hexan-3-amine scaffold serves as a conformationally constrained bioisostere for cyclohexylamine and cyclopentylamine moieties, offering enhanced metabolic stability through fluorine substitution at metabolically labile positions . The gem-difluoro group at the cyclopropane bridgehead introduces substantial dipole moments and modifies the electronic profile of the cyclopropane ring, which can impact oxidative metabolism by cytochrome P450 enzymes. The hydrochloride salt form (CAS 1955524-13-6) provides improved aqueous solubility for in vitro and in vivo assay preparation [1].

Chemical Biology Probe Development: Conformationally Locked Nucleoside and Nucleotide Analogs

The bicyclo[3.1.0]hexane scaffold has been established as a conformationally locked template for nucleoside analogs used in studying G-quadruplex DNA structures and siRNA modifications . The 6,6-difluoro variant extends this utility by introducing fluorine atoms that can serve as NMR probes (¹⁹F NMR) or modulate electronic effects on adjacent functional groups. The 98% purity specification with full analytical documentation [1] ensures batch-to-batch consistency for reproducible biophysical studies.

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